

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine structure elucidation

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Compound of Interest

Compound Name: 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

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An In-depth Technical Guide to the Structural Elucidation of **3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2]} Functionalized derivatives, particularly halogenated intermediates, are invaluable building blocks for creating diverse molecular libraries through modern cross-coupling reactions.^{[3][4]} This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of a key synthetic intermediate, **3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**. We will proceed from a hypothesized synthetic outcome to its definitive confirmation, detailing the causality behind each analytical step and the interpretation of spectroscopic data. This document is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.

The Synthetic Hypothesis and Proposed Structure

The logical synthetic route to the target compound involves a regioselective electrophilic iodination of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine precursor. The pyrrole ring of the azaindole system is electron-rich, and computational studies, as well as experimental evidence, show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution.^{[3][5]}

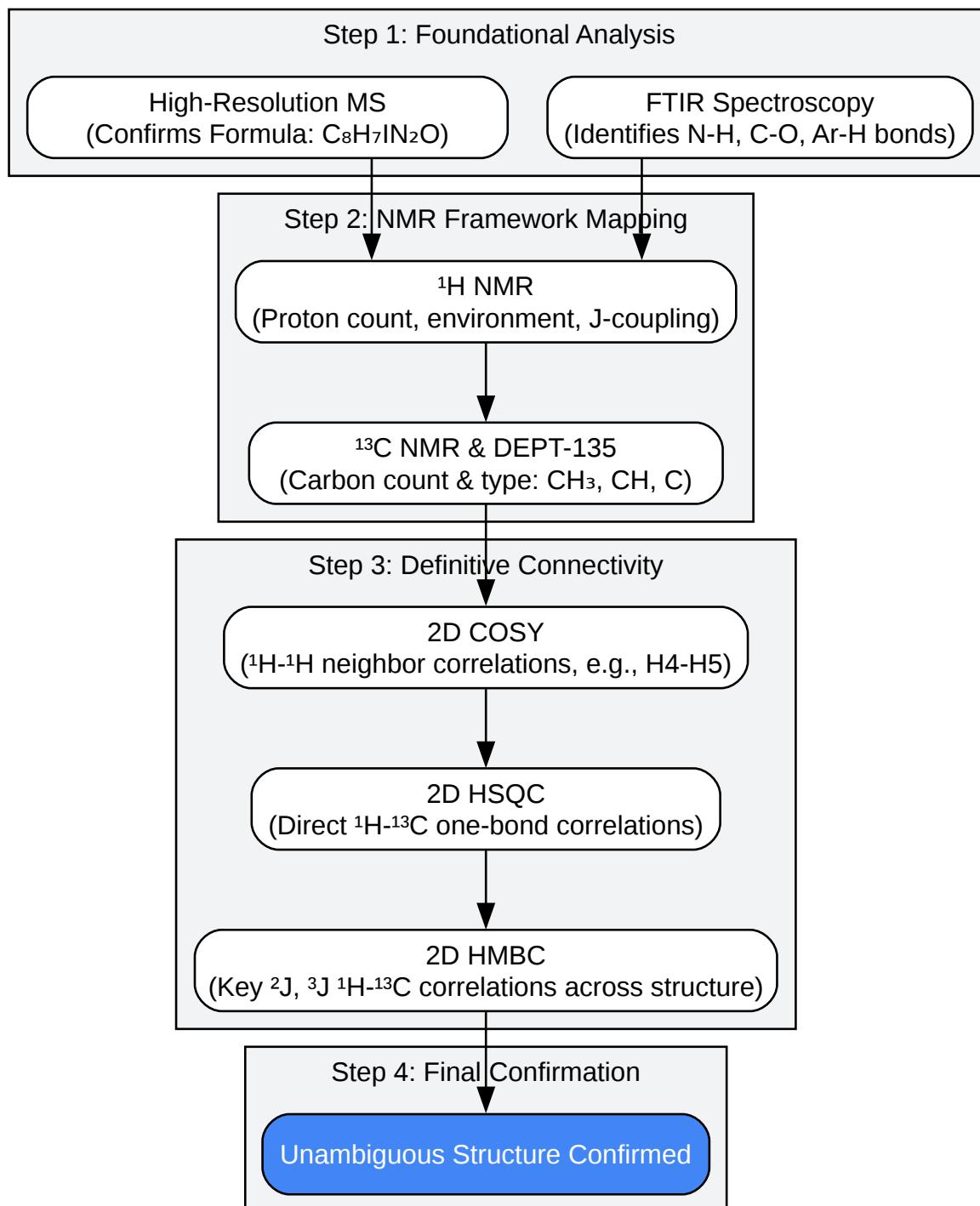
Proposed Reaction: 7-methoxy-1H-pyrrolo[2,3-c]pyridine is treated with an iodinating agent, such as N-Iodosuccinimide (NIS) or a combination of iodine and a base like potassium hydroxide, in a suitable solvent.^{[3][6]} The reaction is expected to yield a single major product, hypothesized to be **3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**.

Hypothesized Structure and Numbering Scheme: The following structure, with the IUPAC-recommended numbering system, is proposed. All subsequent spectroscopic data will be interpreted with the goal of verifying this specific arrangement of atoms.

Caption: Hypothesized structure of **3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**.

The Elucidation Workflow: A Multi-Spectroscopic Approach

Structural confirmation is a process of evidence accumulation. No single technique is sufficient; instead, we use a synergistic workflow where each analysis provides a piece of the puzzle. The chosen workflow is designed to first confirm the molecular formula and identify functional groups, then map the proton and carbon framework, and finally, establish the definitive connectivity.



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Caption: The logical workflow for spectroscopic structure elucidation.

Analysis & Data Interpretation

Mass Spectrometry: Confirming the Molecular Formula

The first and most critical step is to verify that the reaction produced a product with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.

Protocol: HRMS Analysis

- **Sample Preparation:** Dissolve a small quantity of the purified compound (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 $\mu\text{g/mL}$.
- **Instrumentation:** Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
- **Method:** Infuse the sample directly or via LC inlet. Acquire data in positive ion mode to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.
- **Data Analysis:** Determine the exact mass of the most abundant ion peak and use software to calculate the corresponding elemental formula, comparing it to the theoretical value.

Expected Results: The analysis should reveal an intense ion peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

Parameter	Theoretical Value	Observed Value (Example)
Molecular Formula	$\text{C}_8\text{H}_7\text{IN}_2\text{O}$	$\text{C}_8\text{H}_7\text{IN}_2\text{O}$
$[\text{M}+\text{H}]^+$ Exact Mass	274.9625	274.9628
Mass Error	N/A	< 5 ppm

The excellent agreement between the theoretical and observed exact mass (<5 ppm error) provides high confidence in the molecular formula. Plausible fragmentation pathways would include the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group or the neutral loss of carbon monoxide (CO).^[7]

Infrared Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the persistence of the core structure and the presence of the new methoxy group.

Protocol: FTIR-ATR Analysis

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Background Correction:** Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3150 - 3300	N-H Stretch (broad)	Pyrrole N-H	Confirms the presence of the pyrrole ring NH.[8][9]
3000 - 3100	C-H Stretch	Aromatic C-H	Indicates the aromatic nature of the bicyclic core.[10]
2850 - 2960	C-H Stretch	Aliphatic C-H	Consistent with the methyl group of the methoxy substituent. [10]
1580 - 1620	C=C / C=N Stretch	Aromatic Rings	Confirms the integrity of the pyrrolopyridine scaffold.[9]
1220 - 1260	C-O Stretch (asym.)	Aryl Ether	Strong evidence for the C ₇ -O bond of the methoxy group.

Nuclear Magnetic Resonance (NMR): The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework. Through a combination of 1D and 2D experiments, we can assign every proton and carbon and definitively prove their connectivity.

Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal for observing exchangeable N-H protons).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

3.3.1. ^1H NMR: Proton Environment and Neighbors

The ^1H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their through-bond coupling to neighboring protons.

Predicted ^1H NMR Data (400 MHz, DMSO-d₆):

Assignment	Predicted Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H1 (N-H)	> 11.5	broad singlet	-	1H	Acidic, exchangeable proton of the pyrrole ring.[11]
H2	~7.6	singlet	-	1H	Aromatic proton on the pyrrole ring, adjacent to N1 and C3. No coupling partners.
H4	~7.9	doublet	d, J \approx 8.5	1H	Pyridine proton ortho to H5. Deshielded by proximity to pyridine nitrogen.
H5	~6.8	doublet	d, J \approx 8.5	1H	Pyridine proton ortho to H4. Shielded by the electron-donating effect of the methoxy group transmitted through the ring.

H8 (-OCH ₃)	~4.0	singlet	-	3H	Aliphatic protons of the methoxy group.
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3.3.2. ¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, with quaternary carbons being absent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Assignment	Predicted Shift (δ , ppm)	DEPT-135 Phase	Rationale
C7	~161	Absent	Quaternary carbon directly attached to electronegative oxygen.
C7a	~148	Absent	Quaternary carbon at the pyrrole-pyridine ring fusion.
C3a	~130	Absent	Quaternary carbon at the pyrrole-pyridine ring fusion.
C4	~125	Positive (CH)	Aromatic CH carbon on the pyridine ring.
C2	~122	Positive (CH)	Aromatic CH on the pyrrole ring.
C5	~105	Positive (CH)	Aromatic CH, shielded by the ortho-methoxy group.
C3	~75	Absent	Quaternary carbon bonded to iodine. The "heavy atom effect" causes significant upfield shifting.
C8 (-OCH ₃)	~54	Positive (CH ₃)	Aliphatic carbon of the methoxy group.

3.3.3. 2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the final, unambiguous structure.

- COSY (^1H - ^1H Correlation Spectroscopy): This experiment confirms proton-proton coupling networks. A strong cross-peak will be observed between the signals for H4 and H5, definitively proving their ortho relationship on the pyridine ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[\[12\]](#)[\[13\]](#) It provides an unambiguous link between the ^1H and ^{13}C assignments:
 - H2 \leftrightarrow C2
 - H4 \leftrightarrow C4
 - H5 \leftrightarrow C5
 - H8 (-OCH₃) \leftrightarrow C8 (-OCH₃)
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over two and three bonds, piecing together the entire molecular framework.

Caption: Key HMBC correlations confirming the molecular scaffold.

Key Verifying HMBC Correlations:

- Placement of the Methoxy Group: A strong correlation from the methoxy protons (H8) to the downfield quaternary carbon at ~161 ppm (C7) is expected. This is the single most important correlation to confirm the substituent position.
- Confirmation of the Iodination Site: The proton at C2 (H2) should show correlations to the quaternary carbons C3a and C7a, and critically, to the iodine-bearing carbon C3 (~75 ppm). The absence of a proton attached to C3 and this correlation pattern confirms iodination at this site.
- Pyridine Ring Connectivity: The proton H5 should show correlations to C7 and C3a, linking the pyridine ring to both the methoxy-substituted carbon and the ring-fusion carbon.

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the proposed structure of **3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** can be unequivocally confirmed. High-resolution mass spectrometry validates the elemental composition. FTIR confirms the presence of essential functional groups. A full suite of 1D and 2D NMR experiments, culminating in the analysis of key HMBC correlations, provides a definitive and unambiguous map of the atomic connectivity. This rigorous, evidence-based workflow represents a self-validating system, ensuring the highest degree of scientific integrity for researchers in synthetic and medicinal chemistry.

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References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity

Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
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